オキソネートカリウム
概要
説明
科学的研究の応用
Potassium oxonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving uricase inhibition and its effects on metabolic pathways.
Medicine: Potassium oxonate is used to induce hyperuricemia in animal models for studying gout and other related conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
オキサネートカリウムは、主に尿酸をアラントインに酸化させる酵素であるウリカーゼを阻害することで作用を発揮します 。この阻害は、高尿酸血症の動物モデルの作成に役立つ尿酸レベルの上昇につながります。 さらに、オキサネートカリウムは、5-フルオロウラシルから5-フルオロウリジン-5'-モノホスフェートへのリン酸化を阻害し、ピリミジン代謝に影響を与えます .
類似化合物の比較
類似化合物
アロプリノール: 痛風の治療に使用される別のウリカーゼ阻害剤。
フェブキソスタット: キサンチンオキシダーゼの非プリン系選択的阻害剤。
ラスブリカーゼ: 高尿酸血症の治療に使用されるウリカーゼの組換え型。
独自性
オキサネートカリウムは、ウリカーゼ阻害剤とピリミジン代謝調節剤の二重の役割を果たすという点でユニークです 。主にキサンチンオキシダーゼを標的とするアロプリノールやフェブキソスタットとは異なり、オキサネートカリウムは、研究と臨床設定の両方で幅広い用途があります。
生化学分析
Biochemical Properties
Potassium oxonate plays a significant role in biochemical reactions by inhibiting the enzyme uricase. Uricase is responsible for the oxidation of uric acid to allantoin, a more soluble compound. By inhibiting uricase, potassium oxonate increases the levels of uric acid in the body, which is useful for creating animal models of hyperuricemia. Additionally, potassium oxonate interacts with xanthine oxidase, an enzyme involved in purine metabolism, further contributing to elevated uric acid levels .
Cellular Effects
Potassium oxonate has notable effects on various cell types and cellular processes. In hyperuricemic models, it has been observed to cause renal damage and inflammation. This compound influences cell signaling pathways, particularly those related to inflammation, such as the NLRP3 inflammasome pathway. Potassium oxonate also affects gene expression by upregulating inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-18, which are critical in the inflammatory response .
Molecular Mechanism
At the molecular level, potassium oxonate exerts its effects primarily through enzyme inhibition. It competitively binds to uricase, preventing the conversion of uric acid to allantoin. This inhibition leads to an accumulation of uric acid, which can form crystals and cause gout-like symptoms. Potassium oxonate also inhibits xanthine oxidase, reducing the breakdown of purines and further increasing uric acid levels. These interactions result in changes in gene expression, particularly those involved in inflammatory pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of potassium oxonate change over time. Initially, it rapidly increases uric acid levels, leading to acute hyperuricemia. Over prolonged periods, it can cause chronic renal damage and inflammation. The stability of potassium oxonate in biological systems is relatively high, but it can degrade into cyanuric acid in the gastrointestinal tract. Long-term studies have shown that continuous administration of potassium oxonate can lead to sustained hyperuricemia and associated renal damage .
Dosage Effects in Animal Models
The effects of potassium oxonate vary with different dosages in animal models. Low doses are sufficient to induce hyperuricemia, while higher doses can cause more severe renal damage and inflammation. Toxic effects, such as nephrotoxicity, are observed at high doses. The threshold for these adverse effects is dose-dependent, and careful titration is necessary to balance the desired hyperuricemic effect with potential toxicity .
Metabolic Pathways
Potassium oxonate is involved in metabolic pathways related to purine metabolism. It inhibits uricase and xanthine oxidase, leading to an accumulation of uric acid. This compound also affects glycerophospholipid metabolism and glycosylphosphatidylinositol-anchored protein biosynthesis, which are pathways associated with lipid metabolism disorders. These interactions highlight the compound’s role in disrupting normal metabolic processes .
Transport and Distribution
Potassium oxonate is primarily transported and distributed within the gastrointestinal tract and kidneys. It is absorbed in the small intestines and distributed to intracellular sites, where it exerts its inhibitory effects on uricase and xanthine oxidase. The compound is converted to cyanuric acid in the gastrointestinal tract, which is then excreted. This distribution pattern limits its effects to specific tissues, reducing systemic toxicity .
Subcellular Localization
The subcellular localization of potassium oxonate is mainly within the intracellular sites of the small intestines and kidneys. It targets the cytoplasm, where it interacts with uricase and xanthine oxidase. This localization is crucial for its inhibitory effects on these enzymes. Potassium oxonate does not appear to have specific targeting signals or post-translational modifications that direct it to other compartments or organelles .
準備方法
合成経路と反応条件
オキサネートカリウムは、水酸化カリウム水溶液中でのアラントインまたは尿酸の酸化により合成することができます。 酸化分解は、一般的に過マンガン酸カリウム、二酸化マンガン、過酸化水素などの酸化剤を使用して行われます 。反応には、次の手順が含まれます。
- アラントインまたは尿酸を水酸化カリウム水溶液に溶解します。
- 溶液に酸化剤を加えます。
- 不溶性物質を除去します。
- 溶液に酸を処理してオキサネートカリウムを沈殿させます。
工業生産方法
オキサネートカリウムの工業生産は、同様の合成経路に従いますが、規模が大きくなります。 このプロセスは、有害な化合物の使用を避けることで、環境への影響を最小限に抑えるように最適化されています 。生産には、反応条件の継続的な監視が含まれており、最終製品の高収率と純度が保証されます。
化学反応の分析
反応の種類
オキサネートカリウムは、さまざまな化学反応を起こし、その中には以下のようなものがあります。
酸化: オキサネートカリウムは、腸内細菌またはキサンチンオキシダーゼを介した経路により、シアヌル酸に酸化される可能性があります.
還元: 特定の条件下では還元される可能性がありますが、これはあまり一般的ではありません。
置換: オキサネートカリウムは、特に強酸または強塩基の存在下で、置換反応に関与する可能性があります。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、二酸化マンガン、過酸化水素。
還元剤: 目的の製品に応じて、特定の還元剤。
酸と塩基: 塩酸などの強酸または水酸化カリウムなどの塩基。
主要な製品
シアヌル酸: 酸化経路により生成されます。
5-フルオロウリジン-5'-モノホスフェート: 5-フルオロウラシル存在下でオキサネートカリウムによって阻害されます.
科学研究の用途
オキサネートカリウムは、科学研究で幅広い用途があります。
化学: さまざまな化学反応や合成プロセスで試薬として使用されます。
生物学: ウリカーゼ阻害とその代謝経路への影響に関する研究で用いられています.
医学: オキサネートカリウムは、痛風や関連するその他の状態を研究するための動物モデルで、高尿酸血症を誘発するために使用されます。
産業: 医薬品やその他の化学製品の製造に使用されます。
類似化合物との比較
Similar Compounds
Allopurinol: Another uricase inhibitor used in the treatment of gout.
Febuxostat: A non-purine selective inhibitor of xanthine oxidase.
Rasburicase: A recombinant form of uricase used to treat hyperuricemia.
Uniqueness
Potassium oxonate is unique in its dual role as a uricase inhibitor and a modulator of pyrimidine metabolism . Unlike allopurinol and febuxostat, which primarily target xanthine oxidase, potassium oxonate has broader applications in both research and clinical settings.
特性
IUPAC Name |
potassium;4,6-dioxo-1H-1,3,5-triazine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O4.K/c8-2(9)1-5-3(10)7-4(11)6-1;/h(H,8,9)(H2,5,6,7,10,11);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPCTXZQXAVYNG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=O)NC(=O)N1)C(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2KN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046568 | |
Record name | Potassium oxonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2207-75-2 | |
Record name | Oteracil potassium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002207752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Potassium oxonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium 1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.934 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OTERACIL POTASSIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R7FFA00RX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。